molecular formula C19H18Cl2N4O2S B12210053 N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12210053
M. Wt: 437.3 g/mol
InChI Key: XINMXMIHPLCSES-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the Phenoxymethyl Group: This step involves the reaction of the triazole intermediate with phenoxymethyl chloride under basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol reagents.

    Final Coupling with the Acetamide Moiety: The final step involves coupling the intermediate with 2,5-dichloroaniline to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the phenyl ring, potentially altering the compound’s biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Triazole derivatives are often used in the development of pharmaceuticals, and this compound may exhibit promising biological activity.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent used to treat fungal infections.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole derivative used for severe fungal infections.

Uniqueness

N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific substitution pattern and the presence of both phenoxymethyl and sulfanyl groups. These structural features may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C19H18Cl2N4O2S

Molecular Weight

437.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18Cl2N4O2S/c1-2-25-17(11-27-14-6-4-3-5-7-14)23-24-19(25)28-12-18(26)22-16-10-13(20)8-9-15(16)21/h3-10H,2,11-12H2,1H3,(H,22,26)

InChI Key

XINMXMIHPLCSES-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)COC3=CC=CC=C3

Origin of Product

United States

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